(2-Bromoethoxy)cyclopentane
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Overview
Description
(2-Bromoethoxy)cyclopentane is an organic compound with the molecular formula C7H13BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromoethoxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
It is known that bromoethoxy groups can act as leaving groups in organic reactions, potentially interacting with biological targets in this manner .
Pharmacokinetics
The compound is a liquid at room temperature and has a predicted boiling point of 221.1° C at 760 mmHg and a predicted density of 1.3 g/mL . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of (2-Bromoethoxy)cyclopentane’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethoxy)cyclopentane typically involves the reaction of cyclopentanol with 2-bromoethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product. The general reaction conditions include:
Reactants: Cyclopentanol and 2-bromoethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Moderate heating (50-70°C)
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding ethers, amines, or thioethers.
Elimination Reactions: Alkenes.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
(2-Bromoethoxy)cyclopentane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(2-Chloroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
(2-Iodoethoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.
(2-Fluoroethoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.
Comparison:
Reactivity: (2-Bromoethoxy)cyclopentane is generally more reactive than its chloro and fluoro analogs due to the better leaving group ability of bromine. it is less reactive than the iodo analog.
Applications: The choice of halogen can influence the compound’s reactivity and suitability for specific applications. For example, this compound may be preferred in reactions requiring moderate reactivity, while (2-Iodoethoxy)cyclopentane may be chosen for reactions needing higher reactivity.
Properties
IUPAC Name |
2-bromoethoxycyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVITJYOUROISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131666-02-9 |
Source
|
Record name | (2-bromoethoxy)cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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